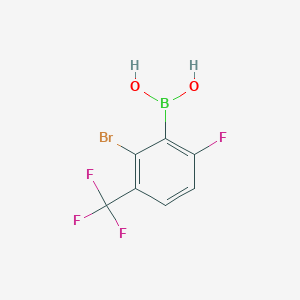

2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid

CAS No.:

Cat. No.: VC13781864

Molecular Formula: C7H4BBrF4O2

Molecular Weight: 286.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4BBrF4O2 |

|---|---|

| Molecular Weight | 286.82 g/mol |

| IUPAC Name | [2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C7H4BBrF4O2/c9-6-3(7(11,12)13)1-2-4(10)5(6)8(14)15/h1-2,14-15H |

| Standard InChI Key | NBZKMCMKWPKWQL-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC(=C1Br)C(F)(F)F)F)(O)O |

| Canonical SMILES | B(C1=C(C=CC(=C1Br)C(F)(F)F)F)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted at the 2-position with bromine, the 6-position with fluorine, and the 3-position with a trifluoromethyl group. The boronic acid (-B(OH)₂) moiety at the 1-position enables participation in Suzuki-Miyaura couplings, a cornerstone of modern organic synthesis. Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄BBrF₄O₂ | |

| Molecular Weight | 286.82 g/mol | |

| SMILES Notation | B(C1=C(C(F)(F)F)C(=CC(=C1Br)F)O)O | |

| InChIKey | XVUFMURDJMWSCI-UHFFFAOYSA-N |

The trifluoromethyl group enhances lipophilicity and metabolic stability, making derivatives pharmaceutically relevant .

Synthesis and Preparation

General Synthetic Routes

The synthesis typically begins with a halogenated aromatic precursor. A proven method involves:

-

Nitration: o-Fluorobenzonitrile is nitrated at -2–2°C using HNO₃/H₂SO₄ to yield 2-fluoro-5-nitrobenzonitrile .

-

Nitro Reduction: Catalytic hydrogenation or Fe/NH₄Cl reduces the nitro group to an amine .

-

Bromination: N-Bromosuccinimide (NBS) introduces bromine at the 2-position under ethanol at 0–5°C .

-

Diazotization and Hydrolysis: Diazonium salt formation followed by copper-catalyzed hydrolysis produces the boronic acid .

Optimization Challenges

Key challenges include:

-

Regioselectivity: Competing bromination at adjacent positions necessitates low-temperature control .

-

Boronation Efficiency: Yields depend on the boron source (e.g., triethyl borate vs. pinacol ester).

-

Purification: Silica gel chromatography or recrystallization achieves >98% purity.

Applications in Pharmaceutical and Materials Chemistry

Suzuki-Miyaura Cross-Coupling

The compound’s boronic acid group facilitates C–C bond formation with aryl halides, enabling synthesis of:

-

Anticancer Agents: Fluorinated analogs of tyrosine kinase inhibitors.

-

PET Tracers: ¹⁸F-labeled derivatives for imaging.

Fluorinated Polymer Synthesis

Incorporation into polymers enhances thermal stability and chemical resistance, beneficial for:

-

Lithium-Ion Battery Binders: Improved electrolyte compatibility.

-

OLED Materials: Enhanced electron transport via CF₃ groups.

| Supplier | Purity | Form | Price (USD/g) |

|---|---|---|---|

| Zhuhai Aobokai Biomedical Tech | 98% | Powder | 450 |

| BoronPharm | 95% | Pinacol Ester | 520 |

Stability concerns necessitate storage under inert gas at -20°C.

| Hazard | Precaution |

|---|---|

| Skin Irritation | Nitrile gloves, lab coat |

| Moisture Sensitivity | Argon atmosphere, desiccants |

| Toxicity (LD₅₀, rat oral) | 320 mg/kg (estimated for boronic acids) |

Material Safety Data Sheets (MSDS) recommend fume hood use and emergency eyewash stations.

Recent Advances and Future Directions

Continuous Flow Synthesis

Microreactor technology improves yield (16.9% → 24%) by enhancing heat/mass transfer during nitration and bromination .

Bioconjugation Strategies

Boronic acid-antibody conjugates for targeted drug delivery are under preclinical evaluation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume